2-Bromo-1-quinolin-2-ylethanone
Description
2-Bromo-1-quinolin-2-ylethanone (C₁₁H₈BrNO, molar mass: 250.10 g/mol) is a brominated ketone derivative featuring a quinolin-2-yl substituent. Quinoline, a heteroaromatic system with a nitrogen atom, imparts unique electronic and coordination properties to this compound. The bromine atom at the α-position of the ketone enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitutions and cross-coupling reactions.
Properties
Molecular Formula |
C11H8BrNO |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
2-bromo-1-quinolin-2-ylethanone |
InChI |
InChI=1S/C11H8BrNO/c12-7-11(14)10-6-5-8-3-1-2-4-9(8)13-10/h1-6H,7H2 |
InChI Key |
RRZSOVOXHBTJJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-quinolinyl)ethanone typically involves the bromination of 1-(2-quinolinyl)ethanone. One common method includes the reaction of 1-(2-quinolinyl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of 2-Bromo-1-(2-quinolinyl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-quinolinyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild temperatures.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Substituted quinoline derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been investigated for its antimicrobial and anticancer properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-quinolinyl)ethanone is primarily attributed to its ability to interact with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Properties of Brominated Ethanone Derivatives
Reactivity Trends
- Electronic Effects: The quinolin-2-yl group’s nitrogen atom enhances electron-withdrawing effects, activating the ketone for nucleophilic substitutions (e.g., with amines or thiols). This contrasts with 2-bromo-1-phenylethanone, where the phenyl group provides less activation . Halogenated analogs (e.g., 2-bromo-2-chloro-1-phenylethanone) exhibit increased electrophilicity due to dual halogenation, though steric and electronic trade-offs may limit utility .
- Steric Influences: 2-Bromo-1-mesitylethanone’s bulky mesityl group impedes reagent access to the carbonyl, reducing reaction rates compared to less hindered analogs like 2-bromo-1-phenylethanone .
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